N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide
Description
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H28N2O2/c1-29-22-13-11-20(12-14-22)24(27-15-4-5-16-27)18-26-25(28)17-21-9-6-8-19-7-2-3-10-23(19)21/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,26,28) |
InChI Key |
GNBVJYRVVGSSLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis via Ugi-4CR
The Ugi four-component reaction (Ugi-4CR) is a cornerstone for constructing the compound’s backbone. Source details a divergent synthesis protocol where:
-
1-(4-Methoxyphenyl)pyrrolidine (1.0 equiv) reacts with 2-naphthylacetyl chloride (1.5 equiv) in dimethyl sulfoxide (DMSO) under nitrogen at 90°C for 16 hours.
-
Catalytic CuBr (0.1 equiv) and Cs₂CO₃ (2.0 equiv) facilitate the formation of the acetamide intermediate.
This step achieves yields up to 90%.
Pyrrolidine-Ethylamine Coupling
The pyrrolidine-ethylamine moiety is introduced via nucleophilic substitution:
-
2-(4-Methoxyphenyl)ethyl bromide reacts with pyrrolidine in acetonitrile at 60°C for 12 hours.
-
Triethylamine (3.0 equiv) acts as a base, achieving 78% yield after extraction with ethyl acetate.
Reaction Condition Optimization
Temperature and Solvent Effects
Optimal conditions for coupling reactions are solvent-dependent:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 90 | 85 | 92 |
| PEG-400 | 100 | 78 | 88 |
| Acetonitrile | 60 | 72 | 85 |
DMSO enhances solubility of aromatic intermediates, while PEG-400 reduces side reactions in sterically hindered systems.
Catalytic Systems
Copper-based catalysts outperform other metals in coupling efficiency:
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| CuBr | 10 | 16 | 85 |
| Pd(dppf)Cl₂ | 10 | 12 | 68 |
| FeCl₃ | 15 | 24 | 45 |
CuBr’s efficacy stems from its ability to stabilize radical intermediates during C–N bond formation.
Purification and Characterization
Column Chromatography
Silica gel chromatography (60–120 mesh) with ethyl acetate/petroleum ether (20–30% v/v) resolves polar byproducts. For example, compound 3m (a structural analog) was purified to 98% purity using this method.
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): Peaks at δ 8.55–8.39 (naphthyl protons), 7.95–7.49 (aromatic protons), and 3.76 (pyrrolidine CH₂) confirm regioselective coupling.
-
HRMS : Observed [M + H]⁺ at m/z 388.5 matches the theoretical molecular weight.
Scalability and Industrial Feasibility
Kilogram-Scale Production
A patented method (EP2420490B1) outlines a scalable route using:
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
Research indicates that N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide exhibits various biological activities, including:
- Antidepressant Effects
- Anxiolytic Properties
- Neuroprotective Effects
These activities suggest potential applications in treating mood disorders and neurodegenerative diseases.
Antidepressant Effects
A study investigated the antidepressant-like effects of this compound using animal models. The findings showed a significant reduction in immobility time during the forced swim test, indicating enhanced mood elevation. The mechanism was linked to increased serotonin levels in the brain.
Study Results
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 120 ± 10 | 60 ± 8* |
| Serotonin Levels (ng/ml) | 50 ± 5 | 90 ± 10* |
(*Significance at p < 0.05)
Anxiolytic Properties
In another study assessing anxiety-related behaviors using the elevated plus maze test, treated animals displayed increased time spent in open arms compared to controls, suggesting reduced anxiety levels.
Study Results
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Open Arm Time (%) | 30 ± 5 | 55 ± 6* |
| Total Entries | 20 ± 3 | 25 ± 4 |
(*Significance at p < 0.05)
Neuroprotective Effects
Preliminary studies have suggested that this compound may protect neuronal cells from oxidative stress, indicating its potential role in managing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Structural and Functional Analogues
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (Compound 3a)
- Structural Differences : Replaces the pyrrolidine group with a simple ethyl chain.
- Biological Activity :
- In vitro : IC50 = 69 µM (α-glucosidase inhibition), outperforming analogs 3b (IC50 = 87 µM) and 3c (IC50 = 74 µM).
- In vivo : Reduces blood sugar by 25.1% (sucrose-loaded rats) and 21.4% (streptozotocin-induced diabetic rats) at 100 mg/kg.
- Key Insight : The naphthalen-1-yl group enhances inhibitory activity, but the absence of a pyrrolidine ring may limit target engagement compared to the target compound.
N-[2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide
- Structural Differences : Substitutes pyrrolidine with a piperazine ring bearing a 4-methoxyphenyl group.
- Implications: The larger piperazine ring may alter lipophilicity and receptor-binding kinetics due to increased steric bulk and nitrogen accessibility. No direct activity data are available, but piperazine derivatives are often associated with CNS activity.
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Structural Differences : Features a morpholine ring (oxygen-containing heterocycle) and a naphthyloxy group.
- Biological Activity : Demonstrates cytotoxic effects in cell-based assays, suggesting that the morpholine moiety’s polarity influences membrane permeability and toxicity.
Structure-Activity Relationship (SAR) Analysis
Table 1: Comparative Analysis of Key Analogs
Key SAR Trends:
Amine Substituents :
- Pyrrolidine vs. Piperazine/Morpholine : Smaller, more basic pyrrolidine may improve blood-brain barrier penetration compared to bulkier heterocycles.
- Ethyl Chain (3a) : Simpler substituents reduce steric hindrance but may decrease target specificity.
Aromatic Moieties :
- Naphthalen-1-yl vs. Naphthyloxy : The naphthalen-1-yl group in the target compound and 3a enhances hydrophobic interactions , critical for enzyme inhibition .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide, also referred to as D218-0018, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | 368.48 g/mol |
| LogP | 3.1593 |
| Polar Surface Area | 42.837 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The compound's structure includes a pyrrolidine ring and a methoxyphenyl moiety, which contribute to its lipophilicity and potential for central nervous system activity .
This compound is hypothesized to interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of the sphingomyelinase pathway, which is crucial in regulating cell signaling and apoptosis .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : Inhibiting neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's, suggests potential therapeutic applications in neuroprotection .
- Anticancer Activity : Initial screenings have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For example, related compounds have demonstrated IC50 values lower than established anticancer drugs against various cancer cell lines .
Case Studies and Research Findings
- Neuroprotection in Alzheimer's Disease Models : A study highlighted the efficacy of nSMase2 inhibitors in reducing exosome release associated with neurodegeneration. The compound's ability to penetrate the blood-brain barrier enhances its potential as a treatment for neurodegenerative disorders .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies evaluated the cytotoxic effects of related compounds against several cancer types, including leukemia and breast cancer. These studies reported significant inhibition rates, indicating the compound's potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the biological activity of similar compounds. Modifications in the chemical structure led to enhanced potency and selectivity against specific biological targets .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling of 2-(naphthalen-1-yl)acetic acid with a substituted ethylamine intermediate using activating agents like EDCI/HOBt.
- Substitution reactions : Introduction of the pyrrolidin-1-yl and 4-methoxyphenyl groups via nucleophilic substitution or reductive amination.
- Purification : Column chromatography or recrystallization to isolate the product.
Characterization is performed using NMR spectroscopy (¹H/¹³C), mass spectrometry , and HPLC for purity assessment .
Advanced: How can the synthetic route be optimized to improve yield and scalability?
Key strategies include:
- Catalyst screening : Testing palladium or copper catalysts for coupling steps to enhance efficiency.
- Solvent optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Process intensification : Implementing flow chemistry for exothermic reactions.
Data from analogous acetamide syntheses show yield improvements from 20% to 65% via microwave-assisted reactions .
Basic: What analytical techniques are critical for structural elucidation of this compound?
- X-ray crystallography : Resolves 3D conformation; used in similar naphthalene acetamides to confirm stereochemistry .
- NMR spectroscopy : ¹H NMR (δ 7.2–8.3 ppm for naphthalene protons) and ¹³C NMR (δ 170–175 ppm for the acetamide carbonyl) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 429.21 g/mol) .
Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?
Using SHELX software (e.g., SHELXL for refinement), researchers can:
- Model disorder in the pyrrolidin-1-yl group.
- Apply restraints to anisotropic displacement parameters for flexible substituents.
For example, a similar compound showed a 0.02 Å resolution structure, clarifying torsional angles between the naphthalene and methoxyphenyl groups .
Basic: What in vitro pharmacological assays are suitable for initial activity screening?
- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HCT-116 or MCF-7).
- Enzyme inhibition assays : Targets like kinases or proteases using fluorogenic substrates.
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for biological targets .
Advanced: How should researchers design studies to elucidate the mechanism of action?
- Target deconvolution : Use CRISPR-Cas9 screens or affinity-based proteomics to identify interacting proteins.
- Animal models : Xenograft studies in mice for in vivo efficacy, paired with pharmacokinetic profiling (e.g., t₁/₂ = 4–6 hours).
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades affected by the compound .
Basic: How does structural modification of the pyrrolidin-1-yl group impact bioactivity?
- SAR studies : Replacing pyrrolidine with piperidine reduces logP (from 3.5 to 2.8), altering membrane permeability.
- Electron-withdrawing groups : Fluorination at the methoxyphenyl ring enhances metabolic stability in microsomal assays .
Advanced: What computational tools can predict SAR trends for acetamide derivatives?
- Molecular docking (AutoDock Vina) : Models interactions with targets like the adenosine A₂A receptor (docking score ≤ -9.0 kcal/mol).
- QSAR models : Utilizes descriptors like molar refractivity and topological polar surface area (TPSA) to predict bioavailability .
Basic: How do researchers address contradictions in reported biological activity data?
- Orthogonal assays : Validate MTT results with clonogenic or apoptosis assays.
- Dose-response curves : Ensure IC₅₀ values are reproducible across ≥3 independent experiments.
For example, a related acetamide showed variability in HT-29 cells (IC₅₀ = 8–22 µM), resolved by standardizing serum concentrations .
Advanced: What are emerging research directions for this compound?
- PROTAC development : Conjugation to E3 ligase ligands (e.g., VHL) for targeted protein degradation.
- Polypharmacology : Dual inhibition of COX-2 and 5-LOX pathways, leveraging the naphthalene moiety’s π-π stacking.
- Synthetic biology : Biocatalytic routes using engineered amidases for greener synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
